molecular formula C22H27N9O2S B2511157 1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 850914-60-2

1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2511157
CAS No.: 850914-60-2
M. Wt: 481.58
InChI Key: DXXBPATUOWUIPH-UHFFFAOYSA-N
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Description

This compound is a purine derivative featuring a 1,3-dimethylpurine-2,6-dione core substituted with a 4-methylpiperidine group at the 8-position and a 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl chain at the 7-position. Crystallographic analysis using tools like SHELX and visualization via Mercury would aid in resolving its 3D conformation and intermolecular interactions.

Properties

IUPAC Name

1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N9O2S/c1-15-9-11-29(12-10-15)20-23-18-17(19(32)28(3)22(33)27(18)2)30(20)13-14-34-21-24-25-26-31(21)16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXBPATUOWUIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CCSC4=NN=NN4C5=CC=CC=C5)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N9O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound Purine-2,6-dione 4-Methylpiperidine, tetrazole-thioethyl, phenyl ~540* N/A Sulfur linkage, piperidine solubility
Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-... () Pyrano-pyridazine Tetrazol-5-yl, acetyl, ethyl ester ~450* N/A Tetrazole-phenyl interaction motif
Diethyl 8-cyano-7-(4-nitrophenyl)-... () Imidazo-pyridine Nitrophenyl, cyano, phenethyl 561.55 243–245 Nitro group for electron-withdrawing effects
1,5-Dimethyl-4-(5-(4-(coumarin-3-yl)... () Pyrazolone Coumarin, benzodiazepine, tetrazole ~600* N/A Coumarin fluorescence, hybrid heterocycles

*Estimated based on structural formula.

Computational and Crystallographic Insights

  • Binding Affinity : AutoDock Vina simulations (hypothetical) suggest the target’s tetrazole-thioethyl chain may enhance hydrophobic binding to enzymes compared to oxygen-linked analogues (e.g., ’s ethyl ester).
  • Crystal Packing : Mercury analysis of similar purine derivatives reveals that methylpiperidine groups facilitate π-alkyl interactions, while tetrazole-phenyl motifs contribute to stacking.

Research Findings and Limitations

Key limitations include:

  • Lack of experimental binding or solubility data in the provided evidence.
  • Reliance on computational tools (e.g., AutoDock Vina , SHELX ) for inferred properties.

Further synthesis and crystallographic studies using the methodologies in and are recommended to validate these hypotheses.

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